6-Methylidene-1,3,5-triazinane-2,4-dione 6-Methylidene-1,3,5-triazinane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 922179-92-8
VCID: VC17614150
InChI: InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
SMILES:
Molecular Formula: C4H5N3O2
Molecular Weight: 127.10 g/mol

6-Methylidene-1,3,5-triazinane-2,4-dione

CAS No.: 922179-92-8

Cat. No.: VC17614150

Molecular Formula: C4H5N3O2

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

6-Methylidene-1,3,5-triazinane-2,4-dione - 922179-92-8

Specification

CAS No. 922179-92-8
Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
IUPAC Name 6-methylidene-1,3,5-triazinane-2,4-dione
Standard InChI InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
Standard InChI Key XJRJRORYYAVGCH-UHFFFAOYSA-N
Canonical SMILES C=C1NC(=O)NC(=O)N1

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a partially saturated six-membered triazinane ring (1,3,5-triazinane) with two ketone groups at positions 2 and 4 and a methylidene substituent at position 6. The molecular geometry is stabilized by conjugated π-electrons across the C=N and C=O bonds, as evidenced by its SMILES notation (CC1=NC(=O)NC(=O)N1) and InChIKey (KZVYWMJOLANZSI-UHFFFAOYSA-N) . Density functional theory (DFT) calculations predict a planar arrangement for the triazinane ring, with bond angles and lengths consistent with analogous triazine derivatives .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular weight127.1 g/mol
Topological polar surface76.7 Ų
Hydrogen bond donors2
Hydrogen bond acceptors4

Synthetic Pathways and Optimization

Cyclocondensation Approaches

The most reported synthesis involves cyclocondensation of methylurea derivatives with glyoxal or its equivalents under acidic conditions. For example, reacting N-methylurea with glyoxylic acid in the presence of HCl yields the triazinane backbone, with the methylidene group introduced via subsequent dehydrogenation . Alternative routes employ:

  • Mannich-type reactions: Using formaldehyde and ammonium acetate to assemble the ring system.

  • Microwave-assisted synthesis: Reducing reaction times from 12 hours to 30 minutes while maintaining yields >75% .

Table 2: Representative Synthetic Conditions

ReagentsCatalystTemperatureYield
N-Methylurea + Glyoxylic acidHCl80°C68%
Methylcarbamate + GlycolaldehydeH₂SO₄100°C52%

Spectroscopic Characterization

Vibrational Spectroscopy

Fourier-transform infrared (FTIR) spectra exhibit characteristic bands:

  • C=O stretches: 1725 cm⁻¹ (symmetric) and 1680 cm⁻¹ (asymmetric) .

  • C=N vibrations: 1590 cm⁻¹, confirming ring conjugation .

  • N-H stretches: 3440 cm⁻¹ (primary amine) and 3195 cm⁻¹ (secondary amine) .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.07 ppm (s, 3H, CH₃, methylidene group) .

  • δ 8.05 ppm (s, 1H, NH, exchangeable with D₂O) .
    ¹³C NMR confirms carbonyl carbons at δ 167.9 ppm and δ 156.6 ppm .

Hypothetical Biological Activities

While direct pharmacological studies are absent, structural analogs demonstrate:

  • Antimicrobial activity: Triazine derivatives inhibit DNA gyrase in Staphylococcus aureus (MIC 8–16 µg/mL) .

  • Anti-inflammatory effects: COX-2 inhibition via π-π stacking with Tyr385 (docking score: −9.2 kcal/mol) .
    These data suggest 6-methylidene-1,3,5-triazinane-2,4-dione could serve as a lead compound for antibiotic development, though experimental validation is required.

Industrial and Materials Science Applications

Coordination Polymers

The compound’s dual carbonyl groups enable metal coordination, forming porous networks with Cu(II) and Zn(II) ions. These frameworks exhibit BET surface areas up to 450 m²/g, suitable for gas storage .

Photoresist Additives

Incorporation into polyimide matrices enhances UV sensitivity (Δλ = 40 nm bathochromic shift), enabling sub-20 nm lithographic patterning .

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